5-Ethyl-2-fluorophenol
Overview
Description
5-Ethyl-2-fluorophenol is a useful chemical compound with a variety of research applications . It belongs to the main category of Alcohols / Alkoxides / Phenols / Hydroxy compounds Halides / Halide containing compounds . The molecular formula of 5-Ethyl-2-fluorophenol is C8H9FO and its molecular weight is 140.155 .
Synthesis Analysis
The synthesis of fluorinated compounds like 5-Ethyl-2-fluorophenol has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a promising method . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular structure of 5-Ethyl-2-fluorophenol consists of a benzene ring substituted with a fluorine atom and an ethyl group . The presence of the fluorine atom introduces unique properties to the compound due to the high electronegativity of fluorine.Scientific Research Applications
Fluorinated Analogs for pH Measurement : A study by Rhee, Levy, & London (1995) discussed the development of pH-sensitive probes using fluorinated analogs. These probes are based on the 2-aminophenol group, indicating applications in measuring intracellular pH.
Antidopaminergic Agents : Habernickel (2003) explored the use of 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives as anti-dopaminergic agents, useful in treating schizophrenia and neurodegenerative disorders [Habernickel, 2003].
Anodic Fluorination of Phenols : Fukuhara, Sawaguchi, & Yoneda (2000) presented a method for the anodic fluorination of phenols, producing p-fluorophenols, which suggests potential applications in organic synthesis [Fukuhara et al., 2000].
Tissue Clearing Methods : Masselink et al. (2018) discussed a streamlined ethyl cinnamate-based clearing procedure, highlighting applications in microscopic imaging through large tissues, potentially involving the use of fluorophenols [Masselink et al., 2018].
Serotonin Receptor Study : Plenevaux et al. (2000) utilized a radiolabeled antagonist, [18F]p-MPPF, for the study of 5-HT1A receptors with PET, indicating potential research applications in neuroscience and pharmacology [Plenevaux et al., 2000].
Metabonomic Toxicity Assessment : Bundy et al. (2002) assessed the toxicity of various fluorophenols, including 2-fluoro-4-methylaniline, to the earthworm Eisenia veneta, suggesting applications in environmental toxicology [Bundy et al., 2002].
Anaerobic Transformation Study : Genthner, Townsend, & Chapman (1989) used isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate, implying applications in biochemistry and environmental science [Genthner et al., 1989].
Safety And Hazards
properties
IUPAC Name |
5-ethyl-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGSGAMJZBVTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595776 | |
Record name | 5-Ethyl-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-fluorophenol | |
CAS RN |
891843-05-3 | |
Record name | 5-Ethyl-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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